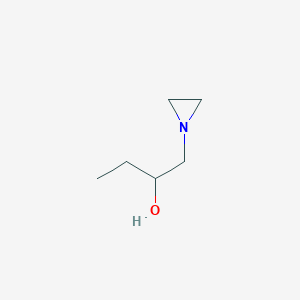
1-(Aziridin-1-yl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Aziridin-1-yl)butan-2-ol is an organic compound that features an aziridine ring attached to a butanol chain Aziridines are three-membered heterocyclic compounds containing nitrogen, known for their significant ring strain and reactivity
準備方法
Synthetic Routes and Reaction Conditions
1-(Aziridin-1-yl)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of aziridine with butan-2-ol under basic conditions. The aziridine ring can be introduced through the reaction of an alkene with an electrophilic nitrogen source, such as iminoiodinane or organoazide . Another method involves the ring-opening polymerization of aziridine monomers, which can be controlled to produce the desired compound .
Industrial Production Methods
Industrial production of aziridines typically involves the dehydration of aminoethanol using an oxide catalyst at high temperatures or the conversion of aminoethanol to its sulfate ester, followed by base-induced sulfate elimination . These methods can be adapted to produce this compound on a larger scale.
化学反応の分析
Types of Reactions
1-(Aziridin-1-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of diverse amine products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the aziridine ring under basic conditions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and other substituted compounds, depending on the specific reagents and conditions used.
科学的研究の応用
作用機序
The mechanism of action of 1-(Aziridin-1-yl)butan-2-ol involves its high ring strain, which makes the aziridine ring highly reactive. This reactivity allows it to undergo ring-opening reactions, forming stable intermediates that can interact with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of diverse products .
類似化合物との比較
Similar Compounds
Aziridine: A simpler three-membered nitrogen-containing ring compound.
Azetidine: A four-membered nitrogen-containing ring compound.
Cyclopropane: A three-membered carbon ring compound with similar ring strain.
Uniqueness
1-(Aziridin-1-yl)butan-2-ol is unique due to its combination of an aziridine ring and a butanol chain, which imparts specific reactivity and properties. This combination allows it to participate in a wider range of chemical reactions compared to simpler aziridines or other similar compounds .
特性
CAS番号 |
6339-43-1 |
|---|---|
分子式 |
C6H13NO |
分子量 |
115.17 g/mol |
IUPAC名 |
1-(aziridin-1-yl)butan-2-ol |
InChI |
InChI=1S/C6H13NO/c1-2-6(8)5-7-3-4-7/h6,8H,2-5H2,1H3 |
InChIキー |
WMJFWNOOOOJSPM-UHFFFAOYSA-N |
正規SMILES |
CCC(CN1CC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


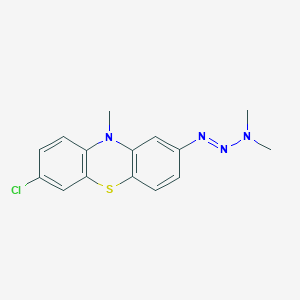
![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol](/img/structure/B14002116.png)
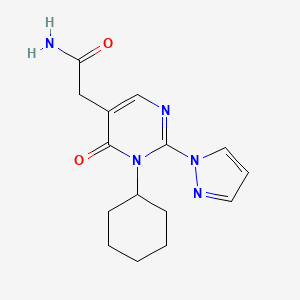
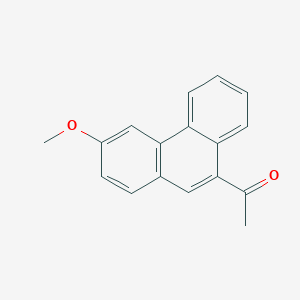
![N-methyl-N-[2,3,4-tris[methyl(phenyl)hydrazinylidene]butylideneamino]aniline](/img/structure/B14002127.png)
![Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate](/img/structure/B14002157.png)
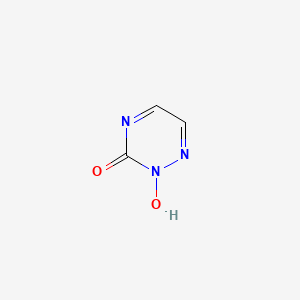
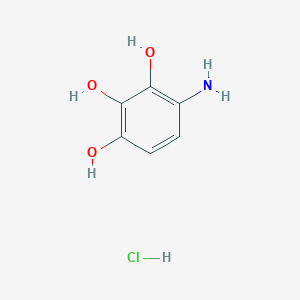
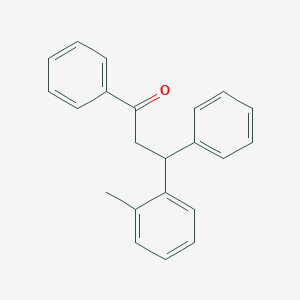
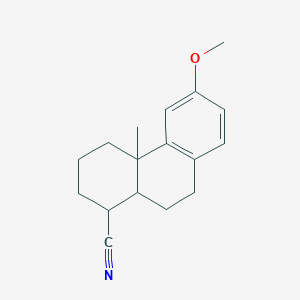
![6-Morpholinobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B14002187.png)
![Diethyl 2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate](/img/structure/B14002194.png)
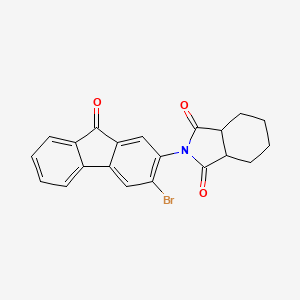
![Rel-tert-butyl (4aR,7aR)-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B14002200.png)
